molecular formula C16H17ClN4O4S B2489690 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione CAS No. 331675-32-2

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione

Número de catálogo: B2489690
Número CAS: 331675-32-2
Peso molecular: 396.85
Clave InChI: WJECIOJJNINSCK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by a complex substitution pattern. The core structure consists of a purine ring with dione groups at positions 2 and 6. Key substituents include:

  • A methyl group at position 3, which may stabilize the molecule against metabolic degradation.
  • A methylthio (-SMe) group at position 8, influencing electronic properties and binding affinity .

Propiedades

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-methylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O4S/c1-20-13-12(14(23)19-15(20)24)21(16(18-13)26-2)7-10(22)8-25-11-5-3-9(17)4-6-11/h3-6,10,22H,7-8H2,1-2H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJECIOJJNINSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SC)CC(COC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione, often referred to as a purine derivative, exhibits a range of biological activities that are of significant interest in pharmacological research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

  • A purine core
  • A chlorophenoxy group
  • A hydroxypropyl side chain
  • A methylthio substituent

This unique combination of functional groups contributes to its diverse biological activities.

Biological Activities

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of purine compounds exhibit varying degrees of antibacterial activity. For instance, related compounds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes implicated in various diseases. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating conditions like Alzheimer's disease. Inhibitors of AChE can enhance cholinergic transmission by preventing the breakdown of acetylcholine . Additionally, the compound's interaction with urease has been studied, indicating significant inhibitory effects that could be beneficial in treating infections caused by urease-producing bacteria.

3. Anticancer Potential

Preliminary research suggests that the compound may possess anticancer properties. Studies on related purine derivatives have indicated their ability to induce apoptosis in cancer cells and inhibit tumor growth . The presence of the methylthio group is believed to enhance these effects by promoting cellular uptake and activity at the molecular level.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds. For instance:

  • Study on Antibacterial Activity : A series of synthesized compounds were tested against various bacterial strains. The most active derivatives showed significant inhibition rates, particularly against gram-positive bacteria .
  • Enzyme Inhibition Studies : Research highlighted the compound's ability to bind with bovine serum albumin (BSA), suggesting a robust pharmacokinetic profile that could facilitate its therapeutic use .

Data Table: Summary of Biological Activities

Activity Type Target Effectiveness Reference
AntibacterialSalmonella typhiModerate to strong
Enzyme InhibitionAcetylcholinesterase (AChE)Significant inhibition
Enzyme InhibitionUreaseStrong inhibitory activity
AnticancerVarious cancer cell linesInduces apoptosis

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs (Table 1) differ in substituents at positions 7 and 8, leading to variations in physicochemical and biological properties.

Table 1: Structural Comparison of Purine-Dione Derivatives

Compound Name Substituent at Position 7 Substituent at Position 8 Key Features
Target Compound 3-(4-Chlorophenoxy)-2-hydroxypropyl Methylthio (-SMe) High lipophilicity; potential enzyme inhibition
7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-[(3-methoxypropyl)amino]-3-methylpurine-2,6-dione 3-(4-Chlorophenoxy)-2-hydroxypropyl 3-Methoxypropylamino Increased solubility due to amino group
7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(3-methylanilino)purine-2,6-dione 2-Hydroxy-3-(4-methoxyphenoxy)propyl 3-Methylanilino Enhanced aromaticity; possible CNS activity
7-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methyl-8-thioxo-purine-2,6-dione 2-(4-Chlorophenyl)-2-oxoethyl Thioxo (=S) Electrophilic sulfur; redox activity

Substituent Effects on Position 7

  • Target Compound vs. The methoxy group may enhance blood-brain barrier penetration .
  • Target Compound vs. : The 2-oxoethyl group in introduces a ketone, which could participate in hydrogen bonding, contrasting with the hydroxypropyl chain in the target compound. This difference may affect metabolic stability .

Substituent Effects on Position 8

  • Methylthio (-SMe) vs. Thioxo (=S) : The methylthio group in the target compound provides steric bulk and moderate lipophilicity, whereas the thioxo group in creates a reactive sulfur center, possibly enhancing covalent interactions with thiol-sensitive enzymes .
  • Methylthio (-SMe) vs. Amino Derivatives: The 3-methoxypropylamino group in introduces a polar moiety, likely improving aqueous solubility compared to the hydrophobic methylthio group. This modification could shift activity toward extracellular targets .

Research Findings and Implications

  • Enzyme Inhibition : The methylthio group in the target compound may act as a mild electrophile, enabling selective inhibition of sulfur-dependent enzymes, such as cysteine proteases .
  • Metabolic Stability : The hydroxypropyl chain at position 7 (target) is prone to phase II metabolism (e.g., glucuronidation), whereas the oxoethyl group in may undergo reductive metabolism, altering pharmacokinetic profiles .
  • In contrast, the 4-methoxyphenoxy group in may favor serotonin receptor interactions .

Q & A

Basic: What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis involves multi-step organic reactions, typically starting with functionalization of the purine core. Key steps include:

  • Nucleophilic substitution at the 8-position to introduce methylthio groups, requiring anhydrous conditions and catalysts like DBU (1,8-diazabicycloundec-7-ene) .
  • Alkylation at the 7-position using 3-(4-chlorophenoxy)-2-hydroxypropyl halides in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C .
  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures .
    Optimization: Monitor reaction progress with TLC/HPLC. Adjust solvent polarity, temperature, and stoichiometry to minimize byproducts (e.g., over-alkylation).

Basic: What analytical techniques are critical for confirming the compound’s identity and purity?

Methodological Answer:

  • Structural Confirmation:
    • NMR (¹H/¹³C): Assign peaks for the 4-chlorophenoxy group (δ 6.8–7.4 ppm, aromatic protons), methylthio (δ 2.5–2.7 ppm), and hydroxypropyl (δ 3.5–4.2 ppm) .
    • HRMS: Verify molecular ion [M+H]⁺ (calculated for C₁₉H₂₁ClN₄O₃S: 444.09 m/z) .
  • Purity Assessment:
    • HPLC: Use a C18 column with UV detection at 254 nm; ≥95% purity threshold .
    • XRD: Resolve crystal structure to confirm stereochemistry and intramolecular hydrogen bonding (e.g., O–H⋯O/N interactions) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

Methodological Answer:

  • Variable Substituent Libraries: Synthesize derivatives with modifications at the 7- and 8-positions (e.g., replacing 4-chlorophenoxy with morpholine or cyclohexylamino groups) .
  • Biological Assays: Test against target enzymes (e.g., adenosine deaminase) or receptors using:
    • Competitive binding assays (IC₅₀ determination).
    • Functional assays (e.g., cAMP modulation for adenosine receptor activity) .
  • Data Analysis: Correlate substituent hydrophobicity (logP) and steric bulk (Taft parameters) with activity trends. Use ANOVA to identify statistically significant contributors .

Advanced: How can contradictory data on biological activity between similar derivatives be resolved?

Methodological Answer:
Contradictions often arise from differences in substituent electronic effects or assay conditions. Resolve via:

  • Meta-Analysis: Compare datasets using standardized protocols (e.g., uniform cell lines, ATP concentrations) .
  • Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions to identify critical binding residues (e.g., purine N7/N9 positions) .
  • Dose-Response Curves: Re-evaluate activity under controlled conditions (e.g., pH 7.4, 37°C) to account for kinetic variability .

Advanced: What computational strategies predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to adenosine receptors (PDB: 3RFM). Focus on hydrogen bonding with Asn253 and hydrophobic interactions with Phe168 .
  • QSAR Modeling: Train models on purine derivative datasets using descriptors like polar surface area and H-bond acceptor count .
  • ADMET Prediction: Tools like SwissADME estimate bioavailability (e.g., BBB permeability: ≤0.1 logBB) and metabolic stability (CYP450 isoform interactions) .

Basic: How can stability and degradation pathways be studied under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to:
    • Acidic/alkaline conditions (0.1M HCl/NaOH, 37°C, 24h).
    • Oxidative stress (3% H₂O₂).
    • Photolysis (ICH Q1B guidelines) .
  • Analysis: Monitor degradation via LC-MS; identify major products (e.g., sulfoxide formation at the methylthio group) .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural analysis?

Methodological Answer:

  • Solvent Screening: Test mixtures of ethanol, acetonitrile, and water for slow evaporation.
  • Additive Use: Introduce co-crystallizing agents (e.g., L-proline) to stabilize hydrogen-bonded networks .
  • Temperature Gradients: Gradually reduce temperature from 40°C to 4°C to enhance nucleation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.